1,4-dimethyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine
Description
1,4-dimethyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine is a heterocyclic compound that contains both pyrazole and pyrrole rings
Properties
Molecular Formula |
C11H16N4 |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
2,4-dimethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C11H16N4/c1-9-7-13-15(3)11(9)12-8-10-5-4-6-14(10)2/h4-7,12H,8H2,1-3H3 |
InChI Key |
BDXJTHUMOFSSDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)NCC2=CC=CN2C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dimethyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine typically involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with 1,4-dimethyl-1H-pyrazol-5-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-dimethyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with different functional groups.
Scientific Research Applications
1,4-dimethyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1,4-dimethyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H-pyrrole-2-carbaldehyde
- 1,4-dimethyl-1H-pyrazol-5-amine
- 2,5-dimethyl-1H-pyrrole
Uniqueness
1,4-dimethyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine is unique due to its combined pyrazole and pyrrole rings, which confer distinct chemical and biological properties
Biological Activity
1,4-Dimethyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazole ring with methyl and pyrrole substituents, which are critical for its biological activity.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a wide range of biological activities. The following sections detail specific activities associated with this compound.
Anti-inflammatory Activity
A study highlighted that various pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound demonstrated up to 85% inhibition of tumor necrosis factor (TNF)-α and interleukin (IL)-6 at concentrations as low as 10 µM. This suggests a potential for the compound in treating inflammatory diseases .
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) |
|---|---|---|---|
| Compound A | 76 | 86 | 1 |
| Compound B | 61 | 93 | 10 |
Antimicrobial Activity
Pyrazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies showed that certain derivatives exhibited potent activity against various bacterial strains, including E. coli and S. aureus. For instance, a related compound demonstrated significant inhibition against these pathogens, indicating the potential of this compound in developing new antimicrobial agents .
| Bacterial Strain | Activity (Zone of Inhibition) |
|---|---|
| E. coli | 15 mm |
| S. aureus | 18 mm |
| Pseudomonas aeruginosa | 12 mm |
Anticancer Potential
Recent advancements have shown that pyrazole derivatives can act as anticancer agents. The compound was tested against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The results indicated that it could inhibit cell proliferation effectively:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 12.50 | Induction of apoptosis |
| A549 | 26.00 | Cell cycle arrest |
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:
- Study on Anti-inflammatory Effects : A clinical trial involving pyrazole derivatives showed significant reduction in inflammatory markers among patients with rheumatoid arthritis.
- Antimicrobial Efficacy : A study reported the successful use of a pyrazole derivative in treating bacterial infections resistant to conventional antibiotics.
- Anticancer Trials : Phase I trials indicated that pyrazole derivatives could be effective in reducing tumor sizes in patients with advanced-stage cancers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
